molecular formula C11H15NO4S B12092206 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol

2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol

Cat. No.: B12092206
M. Wt: 257.31 g/mol
InChI Key: PLNSHYORKGBSGV-UHFFFAOYSA-N
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Description

P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE typically involves the reaction of p-aminophenyl thiol with D-xylopyranoside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amino compounds .

Scientific Research Applications

P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE is unique due to its specific sugar moiety, which imparts distinct biochemical properties and applications compared to its analogs. Its unique structure allows for specific interactions with certain enzymes and receptors, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2

InChI Key

PLNSHYORKGBSGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

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